molecular formula C5H9N B6171019 (5R)-1-azabicyclo[3.1.0]hexane CAS No. 45377-46-6

(5R)-1-azabicyclo[3.1.0]hexane

Cat. No.: B6171019
CAS No.: 45377-46-6
M. Wt: 83.1
InChI Key:
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Description

(5R)-1-azabicyclo[310]hexane is a bicyclic organic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-1-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This method provides high yields and diastereoselectivities, making it a practical route for producing this compound . Another method involves the annulation of a cyclopropane cycle to an existing pyrrole ring, which can be achieved using various reagents such as sulfur ylides and diazo compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions. These reactions are optimized for high yield and purity, often using palladium catalysts and specific reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(5R)-1-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form different products.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(5R)-1-azabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold in drug design.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (5R)-1-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure allows it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R)-1-azabicyclo[3.1.0]hexane is unique due to its specific ring structure and the position of the nitrogen atom. This configuration provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

45377-46-6

Molecular Formula

C5H9N

Molecular Weight

83.1

Purity

95

Origin of Product

United States

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